molecular formula C9H10N2O B10975273 Nicotinamide, N-cyclopropyl- CAS No. 25764-74-3

Nicotinamide, N-cyclopropyl-

Cat. No.: B10975273
CAS No.: 25764-74-3
M. Wt: 162.19 g/mol
InChI Key: MOYRFTWDQJDILN-UHFFFAOYSA-N
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Description

Nicotinamide, N-cyclopropyl- is a derivative of nicotinamide, a form of vitamin B3. This compound features a cyclopropyl group attached to the nitrogen atom of the nicotinamide structure. Nicotinamide itself is known for its role in various biological processes, including DNA repair, cellular metabolism, and anti-inflammatory responses. The addition of the cyclopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-cyclopropyl- typically involves the introduction of a cyclopropyl group to the nitrogen atom of nicotinamide. One common method is the reaction of nicotinamide with cyclopropylamine under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of Nicotinamide, N-cyclopropyl- may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-cyclopropyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of the cyclopropyl group with other functional groups.

Scientific Research Applications

Nicotinamide, N-cyclopropyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and DNA repair mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Nicotinamide, N-cyclopropyl- involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes involved in cellular metabolism and DNA repair. The cyclopropyl group can influence its binding affinity and specificity, potentially enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in cellular metabolism and DNA repair.

    Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in energy metabolism.

    Nicotinamide riboside (NR): Another NAD+ precursor with similar biological functions.

Uniqueness

Nicotinamide, N-cyclopropyl- is unique due to the presence of the cyclopropyl group, which can alter its chemical and biological properties. This modification can potentially enhance its stability, binding affinity, and specificity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

25764-74-3

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-cyclopropylpyridine-3-carboxamide

InChI

InChI=1S/C9H10N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2,(H,11,12)

InChI Key

MOYRFTWDQJDILN-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CN=CC=C2

Origin of Product

United States

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